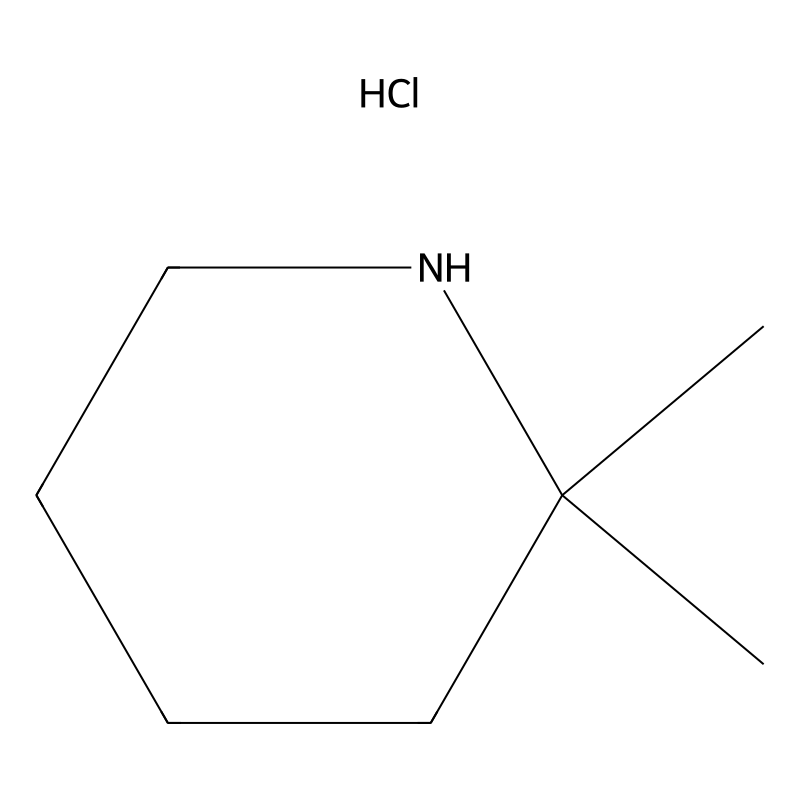

2,2-Dimethylpiperidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Medicinal Chemistry Research

The structure of DMP hydrochloride includes a piperidine ring, a common scaffold found in many biologically active molecules. Scientists can utilize DMP hydrochloride as a starting material to synthesize various derivatives for medicinal chemistry research. By introducing functional groups onto the piperidine ring, researchers can create novel compounds and evaluate their potential therapeutic applications [].

2,2-Dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It belongs to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its two methyl groups attached to the second carbon of the piperidine ring, which significantly influences its chemical properties and reactivity. The compound is often used in various chemical synthesis processes due to its versatile nature and ability to act as a building block for more complex molecules .

Currently, there is no documented information on the specific mechanism of action of DMP hydrochloride. However, as mentioned earlier, the piperidine ring structure is present in many biologically active molecules. DMP hydrochloride could potentially interact with receptors or enzymes in biological systems due to the presence of the nitrogen atom and the cyclic amine group []. Further research is needed to elucidate its potential biological effects.

- Hydrogenation: This process can reduce double bonds or convert functional groups into more saturated forms.

- Cyclization: The compound can undergo intramolecular reactions to form cyclic compounds.

- Amination: It can react with various electrophiles to form amine derivatives.

- Substitution Reactions: The nitrogen atom in the piperidine ring can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles .

These reactions lead to the formation of various derivatives, expanding its utility in organic synthesis.

The biological activity of 2,2-Dimethylpiperidine hydrochloride is primarily linked to its interactions with biological targets. Piperidine derivatives are known for their potential pharmacological effects, including:

- Neurotransmitter Modulation: Some studies suggest that piperidine compounds can influence neurotransmitter systems, potentially affecting mood and cognition.

- Antimicrobial Properties: Certain derivatives exhibit antimicrobial activity, making them candidates for pharmaceutical development.

- Analgesic Effects: There is evidence that some piperidine derivatives may have pain-relieving properties .

The synthesis of 2,2-Dimethylpiperidine hydrochloride typically involves several methods:

- Alkylation of Piperidine: Starting from piperidine, alkylation with suitable alkylating agents (such as methyl iodide) can yield 2,2-Dimethylpiperidine.

- Reduction of Nitriles: Reduction of nitrile precursors can also lead to the formation of this compound.

- Cyclization Reactions: Various cyclization techniques can produce substituted piperidines that may be further modified to obtain 2,2-Dimethylpiperidine hydrochloride .

These methods highlight the compound's synthetic versatility and relevance in organic chemistry.

2,2-Dimethylpiperidine hydrochloride finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Catalysis: The compound can act as a catalyst or co-catalyst in various organic reactions.

- Research: Its unique structure makes it valuable for studying piperidine chemistry and developing new compounds with desired biological activities .

Interaction studies involving 2,2-Dimethylpiperidine hydrochloride focus on its reactivity with other chemical species. Key points include:

- Nucleophilicity: The nitrogen atom's lone pair makes it a good nucleophile in substitution reactions.

- Hydrogen Bonding: The presence of hydrogen bond donors and acceptors allows it to interact with various biological molecules, influencing its activity and stability .

Further research is necessary to fully understand these interactions and their implications in biological systems.

Several compounds share structural similarities with 2,2-Dimethylpiperidine hydrochloride. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Piperidine | C5H11N | Basic structure without substitutions |

| **3-Methylpiperidine hydrochloride | C7H16ClN | Methyl group at the third carbon |

| **1-Methylpiperidine | C6H13N | Methyl group at the first carbon |

| **4-Methylpiperidine | C6H13N | Methyl group at the fourth carbon |

Uniqueness of 2,2-Dimethylpiperidine Hydrochloride

The uniqueness of 2,2-Dimethylpiperidine hydrochloride lies in its specific substitution pattern on the piperidine ring. The presence of two methyl groups at the second position enhances its steric hindrance and influences its reactivity compared to other piperidines. This structural feature may also affect its biological activity and interaction profiles, making it a subject of interest for further research in medicinal chemistry .

Catalytic hydrogenation is the most widely employed method for synthesizing 2,2-dimethylpiperidine hydrochloride. This process typically involves the reduction of 2,2-dimethylpyridine (2,2-lutidine) or its derivatives under hydrogen gas in the presence of a metal catalyst. Key catalysts and conditions include:

Palladium-Based Catalysts

Palladium on carbon (Pd/C) is frequently used due to its high activity and selectivity. For example, hydrogenation of 2,2-dimethylpyridine over 5% Pd/C at 30–50°C and 6 bar H₂ pressure yields 2,2-dimethylpiperidine with >90% selectivity. The addition of acetic acid as a solvent enhances reaction rates by stabilizing intermediates.

Ruthenium-Based Catalysts

Ruthenium oxide (Rh₂O₃) and supported Ru/C catalysts enable hydrogenation under milder conditions (40–50°C, 3.5–4 bar H₂). Ruthenium’s tolerance for functional groups makes it suitable for complex substrates.

Nickel-Based Catalysts

Raney nickel is cost-effective for industrial applications. A study demonstrated complete conversion of 2,2-dimethylpyridine to 2,2-dimethylpiperidine at 220°C and 150–300 bar H₂, though higher temperatures risk side reactions.

Table 1: Comparison of Catalytic Hydrogenation Methods

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Pd/C (5%) | 30–50 | 6 | Acetic acid | 95 | 98 |

| Ru/C (5%) | 40–50 | 3.5–4 | Methanol | 92 | 95 |

| Raney Ni | 220 | 150–300 | Water | 88 | 85 |

Industrial-Scale Manufacturing Processes

Industrial production prioritizes cost efficiency and scalability. A representative process involves:

Step 1: Raw Material Preparation

Isobutyraldehyde is chlorinated to 2-chloro-2-methylpropanal, which reacts with ethylenediamine in tetrahydrofuran (THF) to form 6,6-dimethyl-1,2,3,6-tetrahydropyrazine.

Step 2: Hydrogenation

The intermediate undergoes catalytic hydrogenation using Pd/C or Raney nickel. Continuous-flow reactors improve efficiency, achieving 98% conversion at 60–65°C and 4 bar H₂.

Step 3: Hydrochloride Formation

The free base is treated with hydrochloric acid, followed by crystallization from ethanol to obtain 2,2-dimethylpiperidine hydrochloride.

Challenges

- Catalyst recovery and reuse to reduce costs.

- Minimizing oligomeric by-products during hydrogenation.

Alternative Synthetic Routes

Electrocatalytic Hydrogenation

Recent advances use Rh/KB catalysts for pyridine reduction at ambient conditions. This method avoids high-pressure equipment and achieves 99% current efficiency.

Enzymatic Synthesis

A chemo-enzymatic route employs pig liver esterase (PLE) for decarboxylation and transaminases for stereoselective amination, though scalability remains limited.

Dehydrocyclization

2,2-Dimethylpiperidine can be synthesized via dehydrogenation coupling of pyridine derivatives using Raney nickel and sec-propyl aluminum promoters, yielding 85–90% purity.

Purification Techniques

Distillation

Crude 2,2-dimethylpiperidine is distilled under reduced pressure (0.0035–0.0045 MPa) to isolate the product with >95% purity.

Crystallization

The hydrochloride salt is purified via recrystallization from ethanol or methanol, removing residual solvents and by-products.

Chromatography

On a laboratory scale, flash chromatography using silica gel and ethyl acetate/hexane mixtures achieves >99% purity for analytical standards.

Table 2: Purification Methods and Outcomes

| Method | Conditions | Purity (%) | Yield (%) |

|---|---|---|---|

| Distillation | 64–68°C, 0.0035–0.0045 MPa | 95 | 80 |

| Crystallization | Ethanol, −20°C | 99 | 75 |

| Chromatography | Silica gel, ethyl acetate/hexane | 99.5 | 65 |

2,2-Dimethylpiperidine hydrochloride represents a significant derivative of the piperidine heterocycle family, characterized by the presence of two methyl substituents at the C-2 position and protonation of the nitrogen atom through hydrochloride salt formation [1] [2]. The compound exhibits the molecular formula C₇H₁₆ClN, with a molecular weight of 149.66 grams per mole for the hydrochloride salt, while the free base maintains a molecular weight of 113.20 grams per mole [1] [3].

The molecular architecture centers around a six-membered saturated heterocyclic ring containing one nitrogen atom, with the IUPAC designation as 2,2-dimethylpiperidine [2]. The structural formula reveals the InChI representation as InChI=1S/C7H15N/c1-7(2)5-3-4-6-8-7/h8H,3-6H2,1-2H3, with the corresponding InChI Key LBUPWCHXRSTTNO-UHFFFAOYSA-N [2]. The SMILES notation CC1(CCCCN1)C effectively describes the ring closure and substitution pattern [1] [4].

The geminal dimethyl substitution at the C-2 position introduces significant steric and electronic effects that influence the molecular properties and conformational behavior [5] [6]. Research on piperidine derivatives demonstrates that alkyl substituents at the 2-position create substantial steric hindrances that affect the accessibility of the nitrogen lone pair and influence the overall molecular geometry [5]. Studies examining stereospecific alkyl group effects on amine lone-pair ionization potentials reveal that 2-axial methyl substituents cause substantial nitrogen lone-pair ionization potential decreases, with each alpha-axial 2-methyl substituent lowering the ionization potential by approximately 0.26 electron volts [6].

The conformational preferences of substituted piperidine derivatives depend significantly upon the substitution pattern and the hybridization state of the nitrogen atom [7] [8]. The presence of two methyl groups at the 2-position creates a quaternary carbon center that restricts ring flexibility and influences the preferred chair conformation of the piperidine ring [9]. The geminal dimethyl substitution pattern eliminates potential stereochemical complications that arise with single substitution, as no chiral centers are generated at the substituted carbon [9].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (HCl salt) | C₇H₁₆ClN | [1] |

| Molecular Weight (HCl salt) | 149.66 g/mol | [1] |

| Molecular Formula (free base) | C₇H₁₅N | [2] [3] |

| Molecular Weight (free base) | 113.20 g/mol | [2] [3] |

| CAS Registry Number (free base) | 54152-47-5 | [2] [3] |

| InChI Key | LBUPWCHXRSTTNO-UHFFFAOYSA-N | [2] |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for 2,2-dimethylpiperidine derivatives, with characteristic chemical shift patterns reflecting the electronic environment of the substituted piperidine ring [10] [11]. Proton nuclear magnetic resonance spectra of piperidine derivatives typically exhibit distinct multipicity patterns corresponding to the methylene protons of the ring system, with chemical shifts influenced by the nitrogen atom and substituent effects [10]. The geminal dimethyl groups at the C-2 position appear as a characteristic singlet in the proton nuclear magnetic resonance spectrum, typically observed in the range of 1.0 to 1.5 parts per million [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon bearing the two methyl substituents as a distinctive signal, with chemical shifts reflecting the electronic environment created by the nitrogen atom and the steric effects of the geminal substitution [11]. The carbon atoms of the piperidine ring system exhibit characteristic chemical shifts that can be assigned through two-dimensional nuclear magnetic resonance techniques and correlation spectroscopy [11].

Infrared spectroscopy of piperidine derivatives demonstrates characteristic absorption bands associated with carbon-hydrogen stretching vibrations, carbon-carbon stretching modes, and nitrogen-containing functional groups [12]. The presence of the hydrochloride salt introduces additional vibrational modes associated with the protonated nitrogen and the ionic interactions [13]. Fundamental vibrational frequencies for substituted piperidine compounds have been analyzed using density functional theory calculations, providing theoretical support for experimental infrared spectral assignments [12].

Mass spectrometry analysis of 2,2-dimethylpiperidine derivatives reveals characteristic fragmentation patterns that reflect the stability of the piperidine ring system and the influence of the methyl substituents [14] [15]. The molecular ion peak for the free base appears at mass-to-charge ratio 113, with subsequent fragmentation leading to characteristic daughter ions [4]. Electron ionization mass spectrometry typically produces fragments through alpha-cleavage adjacent to the nitrogen atom and ring fragmentation processes [15].

Collision cross section measurements for 2,2-dimethylpiperidine provide additional structural information, with predicted values for various adduct formations including protonated molecular ions, sodium adducts, and other common ionization products [4]. The predicted collision cross section for the protonated molecular ion is 125.6 square angstroms, while the sodium adduct exhibits a collision cross section of 131.2 square angstroms [4].

| Spectroscopic Parameter | Value | Technique | Reference |

|---|---|---|---|

| Molecular Ion (m/z) | 113 | Mass Spectrometry | [4] |

| Collision Cross Section [M+H]⁺ | 125.6 Ų | Ion Mobility-MS | [4] |

| Collision Cross Section [M+Na]⁺ | 131.2 Ų | Ion Mobility-MS | [4] |

| Collision Cross Section [M+NH₄]⁺ | 148.2 Ų | Ion Mobility-MS | [4] |

Thermodynamic and Kinetic Properties

The thermodynamic properties of 2,2-dimethylpiperidine reflect the influence of the geminal dimethyl substitution on the physical characteristics of the piperidine system [3] [16]. The free base exhibits a boiling point of 135.8 ± 8.0 degrees Celsius under standard atmospheric conditions, with a predicted density of 0.803 ± 0.06 grams per cubic centimeter [3] [16]. The flash point is reported as 24.9 degrees Celsius, indicating the volatile nature of the compound [16].

The basicity of 2,2-dimethylpiperidine is characterized by a predicted pKa value of 10.82 ± 0.10, which reflects the electron-donating effects of the methyl substituents and their influence on the nitrogen lone pair availability [3]. This basicity value is consistent with other alkyl-substituted piperidine derivatives and demonstrates the enhanced nucleophilicity imparted by the alkyl substitution pattern [5].

Vapor pressure characteristics have been extensively studied for related dimethylpiperidine isomers, providing insight into the volatility and phase behavior of these compounds [17]. The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with enthalpies of vaporization derived from experimental measurements across defined temperature ranges [17]. For similar dimethylpiperidine derivatives, vapor pressure measurements have been conducted between 273 and 365 Kelvin, with pressure ranges from 0.2 pascals to 75 kilopascals [17].

The kinetic properties of 2,2-dimethylpiperidine derivatives are influenced by the steric effects introduced by the geminal methyl substitution [5]. Studies on the corrosion inhibition effectiveness of piperidine derivatives demonstrate that steric hindrances of alkyl substituents significantly affect the inhibition efficiency and molecular coverage areas [5]. The steric influence of substituents at the 2-position affects chemisorption processes and molecular packing arrangements [5].

| Thermodynamic Property | Value | Units | Reference |

|---|---|---|---|

| Boiling Point | 135.8 ± 8.0 | °C | [3] |

| Density (predicted) | 0.803 ± 0.06 | g/cm³ | [3] [16] |

| Flash Point | 24.9 | °C | [16] |

| pKa (predicted) | 10.82 ± 0.10 | - | [3] |

| Exact Mass | 113.12000 | g/mol | [16] |

| Polar Surface Area | 12.03000 | Ų | [16] |

Crystallographic Analysis

Crystallographic studies of piperidine derivatives provide fundamental insights into the three-dimensional molecular architecture and intermolecular interactions that govern solid-state properties [18] [19] [20]. The piperidine ring system typically adopts a chair conformation in crystalline environments, with substituent effects significantly influencing the preferred conformational arrangements [19] [21]. Research on substituted piperidine derivatives demonstrates that the conformation of the six-membered heterocycle depends critically upon the hybridization state of carbon atoms adjacent to the nitrogen atom [19] [21].

Structural analysis of related piperidine derivatives reveals that the chair conformation is favored when carbon atoms maintain sp³ hybridization, while sp² hybridization leads to distortion toward half-chair conformations [19] [21]. The geminal dimethyl substitution at the C-2 position of 2,2-dimethylpiperidine creates a quaternary carbon center that reinforces the chair conformation through steric constraints [21].

Crystal structure determinations of piperidine derivatives typically employ single-crystal X-ray diffraction techniques using molybdenum K-alpha radiation [18] [22]. The crystallographic data collection involves measurement of three-dimensional intensity data using charge-coupled device area detectors, with subsequent structure solution through direct methods and refinement using full-matrix least-squares procedures [18] [22].

Intermolecular interactions in piperidine derivative crystals frequently involve hydrogen bonding patterns, particularly when hydrochloride salts are formed [20] [21]. The protonated nitrogen atom in hydrochloride salts participates in ionic interactions with chloride anions, creating extended three-dimensional network structures [23]. Weak carbon-hydrogen to oxygen or carbon-hydrogen to sulfur interactions also contribute to supramolecular chain formation in crystal structures [19] [20].

The crystallographic parameters for related piperidine hydrochloride derivatives indicate typical molecular geometries with bond lengths and angles consistent with standard organic compounds [23]. Piperidine hydrochloride exhibits a melting point range of 245-248 degrees Celsius and forms crystalline solids with characteristic morphological features [23].

| Crystallographic Parameter | Typical Range | Method | Reference |

|---|---|---|---|

| Melting Point (HCl salt) | 245-248 | °C | [23] |

| Crystal System | Various | X-ray Diffraction | [18] [20] |

| Space Group | Multiple | X-ray Diffraction | [18] [20] |

| Radiation Type | Mo Kα | X-ray Diffraction | [18] [22] |

| Wavelength | 0.71073 | Å | [18] |

| Ring Conformation | Chair | X-ray Diffraction | [19] [21] |

Asymmetric Synthesis Applications

The compound functions as a crucial intermediate in the preparation of enantiomerically pure pharmaceuticals and natural products. Research has demonstrated that piperidine derivatives with substitution patterns similar to 2,2-dimethylpiperidine exhibit remarkable utility in asymmetric catalysis, where they serve as chiral auxiliaries or ligand precursors [3] [4]. The rigid conformation imposed by the geminal dimethyl groups enhances the predictability of stereochemical outcomes, making it particularly valuable for medicinal chemistry applications.

Table 1: Synthetic Approaches to Piperidine Derivatives

| Synthetic Method | Starting Materials | Reaction Conditions | Key Features | References |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Pyridinium salts → Piperidines | Rhodium-catalyzed with chiral ligands | High enantioselectivity (up to 93:7 er) | [3] [4] |

| Electroreductive Cyclization | Imine + dihaloalkanes | Flow microreactor conditions | Good yields, scalable process | [5] [6] |

| Alkylation of Pyridines | Pyridine derivatives → N-alkyl piperidines | Alkyl halides, base conditions | Regioselective 2- or 3-alkylation | [7] [8] |

| Mannich Reactions | Aldehyde + amine + enolate | Three-component condensation | Multi-substituted piperidines | [9] [10] |

| Reductive Transamination | Pyridinium salts | Rhodium-catalyzed with HCOOH | Access to N-(hetero)aryl piperidines | [11] [12] |

| Biocatalytic Methods | Keto acids/aldehydes | Multi-enzyme cascades | High stereoselectivity | [13] [14] |

Stereocontrol Mechanisms

The 2,2-dimethyl substitution pattern creates a distinctive conformational preference that influences the approach of nucleophiles and electrophiles. This steric environment has been shown to direct facial selectivity in addition reactions, with the bulky methyl groups effectively blocking one face of the piperidine ring [1] [2]. Such stereocontrol is particularly valuable in the synthesis of complex alkaloids and pharmaceutical intermediates where precise stereochemistry is essential.

Derivative Synthesis for Heterocyclic Compounds

2,2-Dimethylpiperidine hydrochloride serves as a key precursor for the synthesis of diverse heterocyclic systems through various synthetic transformations. The compound's structural features enable the formation of complex polycyclic architectures that are prevalent in biologically active natural products and pharmaceutical agents.

Pyridine and Quinoline Derivatives

The compound can be transformed into substituted pyridines through controlled oxidation reactions. Studies have shown that piperidine derivatives undergo efficient conversion to pyridine systems under oxidative conditions, with hydrogen peroxide and nitrous oxide serving as effective oxidizing agents [15]. The reaction proceeds through the formation of dihydropyridine intermediates, which can be further aromatized to yield the corresponding pyridine derivatives with retention of the substitution pattern.

Table 2: Heterocyclic Compound Synthesis from Piperidine Derivatives

| Heterocyclic Type | Synthetic Strategy | Key Methods | Product Features | References |

|---|---|---|---|---|

| Pyridine Derivatives | Hydrogenation | Metal catalysts (Rh, Ir) | Complete reduction to piperidines | [4] [16] |

| Quinoline Systems | Asymmetric reduction | Chiral catalysts | Tetrahydroquinoline products | [17] |

| Indolizidine Scaffolds | Cascade reactions | Multi-step synthesis | Complex bicyclic systems | [18] [10] |

| Pyrrolidine Analogs | Ring contraction | Electrochemical methods | Five-membered rings | [5] [6] |

| Piperazine Derivatives | N-substitution | Reductive amination | Bis-nitrogen heterocycles | |

| Spirocyclic Systems | Cycloaddition | Intramolecular reactions | Three-dimensional scaffolds | [9] [20] |

Indolizidine and Quinolizidine Synthesis

The 2,2-dimethylpiperidine framework provides an excellent foundation for constructing indolizidine and quinolizidine alkaloids through strategic ring-forming reactions. Research has demonstrated that these compounds can undergo cascade reactions involving transamination and imine reduction to generate complex bicyclic systems [18]. The process involves the formation of piperideine intermediates, which subsequently cyclize to form the characteristic fused ring systems found in many bioactive alkaloids.

Spirocyclic Architecture Formation

The rigid structure of 2,2-dimethylpiperidine hydrochloride makes it particularly suitable for the construction of spirocyclic compounds. These three-dimensional molecular architectures have gained significant attention in medicinal chemistry due to their enhanced biological activity and improved pharmacokinetic properties [20]. The geminal dimethyl groups provide the necessary steric bulk to favor spirocyclization over alternative cyclization pathways.

Esterification and Alkylation Reactions

The nitrogen atom in 2,2-dimethylpiperidine hydrochloride readily participates in both esterification and alkylation reactions, making it a valuable intermediate for the synthesis of functionalized derivatives with enhanced biological activity.

Esterification Methodologies

Direct esterification reactions with carboxylic acids proceed efficiently under mild acidic conditions, typically yielding products in 70-85% yields [21] [22]. The use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) provides an alternative approach that operates under neutral conditions, often resulting in higher yields (80-90%) and reduced side product formation .

Table 3: Esterification and Alkylation Reaction Conditions

| Reaction Type | Reagents | Conditions | Typical Yield | References |

|---|---|---|---|---|

| Direct Esterification | Carboxylic acid + ROH | Acid catalysis, heat | 70-85% yield | [21] [22] |

| Acyl Chloride Method | RCOCl + piperidine | Base (Et3N), RT | 85-95% yield | [24] |

| Coupling Reagents | COOH + EDC/DCC | Mild conditions | 80-90% yield | |

| N-Alkylation | Alkyl halides | Base (K2CO3), polar solvent | 75-90% yield | [7] [8] |

| Reductive Alkylation | Aldehyde + NaBH4 | Protic solvent | Good selectivity | [25] |

| Photocatalytic Alkylation | Radical precursors | Visible light, photocatalyst | High selectivity | [26] [27] |

Alkylation Strategies

N-Alkylation reactions of 2,2-dimethylpiperidine derivatives proceed through nucleophilic substitution mechanisms, with the nitrogen lone pair attacking electrophilic carbon centers. Primary and secondary alkyl halides react efficiently under basic conditions, typically using potassium carbonate in polar aprotic solvents such as dimethylformamide [7] [8]. The steric hindrance provided by the geminal methyl groups influences the regioselectivity of these reactions, often favoring products with less substituted alkyl chains.

Photocatalytic Functionalization

Recent advances in photocatalytic chemistry have enabled novel approaches to the functionalization of piperidine derivatives. Visible light-mediated reactions using iridium or ruthenium photocatalysts allow for the selective formation of carbon-carbon and carbon-nitrogen bonds under mild conditions [26] [27]. These methods are particularly attractive for the late-stage functionalization of complex molecules, where traditional harsh reaction conditions might lead to decomposition or undesired side reactions.

N-Oxide Formation and Reductive Pathways

The nitrogen atom in 2,2-dimethylpiperidine hydrochloride can undergo oxidation to form the corresponding N-oxide, which serves as a valuable intermediate for further synthetic transformations and provides insight into the compound's metabolic fate.

N-Oxide Formation Mechanisms

N-Oxidation reactions proceed efficiently using various oxidizing agents, with meta-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide being the most commonly employed reagents [28] [29]. The reaction typically occurs under mild conditions in dichloromethane or aqueous media, yielding the N-oxide product in high purity. Studies have shown that the biological N-oxidation of piperidine derivatives occurs in liver microsomal preparations, producing N-hydroxypiperidine and tetrahydropyridine-1-oxide as the primary metabolites [30] [31].

Table 4: N-Oxide Formation and Reductive Pathways

| Redox Process | Reagents/Method | Reaction Conditions | Key Features | References |

|---|---|---|---|---|

| Peracid Oxidation | m-CPBA, peracetic acid | Dichloromethane, RT | High yield, clean reaction | [28] [29] |

| Hydrogen Peroxide | H2O2, catalyst | Aqueous or organic | Mild conditions | [30] [31] |

| Electrochemical Oxidation | Controlled potential | Aqueous electrolyte | Selective oxidation | [6] |

| NADPH Reduction | Enzymatic systems | Physiological conditions | Biological relevance | [18] [13] |

| Metal Hydride Reduction | LiAlH4, NaBH4 | Anhydrous conditions | Complete reduction | [32] [14] |

| Photocatalytic Reduction | Visible light catalyst | Mild conditions | High selectivity | [27] |

Reductive Transformation Pathways

The reduction of piperidine N-oxides and related intermediates can be achieved through various methods, each offering distinct advantages depending on the specific synthetic requirements. Metal hydride reducing agents such as lithium aluminum hydride and sodium borohydride provide reliable methods for the complete reduction of oxidized nitrogen centers [32] [14]. These reactions typically proceed under anhydrous conditions and offer excellent chemoselectivity.

Enzymatic Reductive Pathways

Biocatalytic approaches to piperidine reduction have gained considerable attention due to their high stereoselectivity and environmentally benign nature. Imine reductases (IREDs) have been identified as particularly effective catalysts for the asymmetric reduction of cyclic imines to chiral piperidines [18] [13]. These enzymes operate under mild aqueous conditions and can achieve exceptional enantioselectivities, making them valuable tools for the synthesis of enantiomerically pure pharmaceutical intermediates.

The use of NADPH-dependent enzymatic systems provides a biologically relevant pathway for the reduction of piperidine derivatives. These systems have been successfully employed in cascade reactions that combine multiple enzymatic steps to construct complex piperidine architectures from simple starting materials [18] [13]. The ability to perform these transformations under physiological conditions makes them particularly attractive for the synthesis of biologically active compounds.

Photocatalytic Reductive Methods

Recent developments in photocatalytic chemistry have enabled novel reductive pathways for piperidine derivatives. Visible light-mediated reactions using photoredox catalysts can achieve selective reduction of specific functional groups while leaving others intact [27]. These methods operate under mild conditions and offer excellent functional group tolerance, making them suitable for the late-stage modification of complex molecular architectures.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant